![molecular formula C₄¹³C₆H₁₂N₂O₃S B1146162 Bentazon-13C6 CAS No. 1330188-66-3](/img/no-structure.png)
Bentazon-13C6
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Overview
Description
Bentazon-13C6 is a stable isotope compound of Bentazon . It is intended for environmental applications . The molecular formula is C10H12N2O3S and the molecular weight is 246.24 g/mol .
Synthesis Analysis
Bentazon is a thiadiazine herbicide that is hydrophobic and neutral in nature . It is retained and analyzed on a core-shell mixed-mode Coresep 100 column . The retention time can be adjusted by changing the amount of acetonitrile in the mobile phase . In a study, the inclusion complexes of bentazon with native βCD and two derivatives, 2-hydroxypropyl-β-cyclodextrin (HPCD) and sulfobutylether-β-cyclodextrin (SBECD), were prepared by kneading and freeze-drying .Chemical Reactions Analysis
Bentazon is a thiadiazine herbicide that is hydrophobic and neutral in nature . It is retained and analyzed on a core-shell mixed-mode Coresep 100 column . The compound is retained by the reversed-phase mechanism .Physical And Chemical Properties Analysis
Bentazon-13C6 has a molecular formula of C10H12N2O3S and a molecular weight of 246.24 g/mol .Scientific Research Applications
Environmental Water Purification
Bentazon-13C6 has been used in the field of environmental science, particularly in water purification . The adsorption of bentazon herbicide onto mesoporous silica has been studied for the removal of bentazon from water resources . The adsorption is reversible and the affinity towards bentazon is strongly affected by pH, decreasing with the increase of the pH . Applications on the purification of lake water and wastewaters, both characterized by a significant organic carbon load, spiked with 2 mg L−1 bentazon were tested, observing removal yields in the range of 61–73% .
Agriculture: Weed Control
Bentazon-13C6 is used as a post-emergence herbicide for selective control of broadleaf weeds and sedges . It is highly soluble in water and very mobile in soil . However, it is resistant to hydrolysis and not subjected to abiotic degradation .
Study of Antioxidant Enzymes
Bentazon-13C6 has been used in the study of time-dependent effects on the key antioxidant enzymes of soybean and common ragweed . The application of bentazon induced significant increase in H2O2 levels in common ragweed leaves compared to the control .
Photosynthesis Inhibition
Bentazon-13C6 is known to be a Hill Reaction Inhibitor . The application of higher rates of bentazon resulted in greater inhibition of CO2 exchange rate and N2-fixing capacity . The results indicate that inhibition of N2-fixing capacity was not caused by bentazon directly, but indirectly through limiting the photosynthesis .
Environment Applications
Bentazon-13C6 is intended for Environment applications . However, the specific details of these applications are not provided in the source .
Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Bentazon-13C6 involves the incorporation of six carbon-13 isotopes into Bentazon, which is a herbicide. The synthesis pathway involves multiple steps, including the synthesis of intermediate compounds and the incorporation of the isotopes.", "Starting Materials": [ "Bentazon", "Carbon-13 labeled reagents", "Solvents", "Catalysts", "Reagents for purification" ], "Reaction": [ "Synthesis of intermediate compounds", "Incorporation of carbon-13 isotopes into the intermediate compounds", "Purification of the final product" ] } | |
CAS RN |
1330188-66-3 |
Product Name |
Bentazon-13C6 |
Molecular Formula |
C₄¹³C₆H₁₂N₂O₃S |
Molecular Weight |
246.23 |
synonyms |
3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; 3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide; 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; Basagran-13C6; Basagran 480-13C6; Basamais-1 |
Origin of Product |
United States |
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